N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
CAS No.:
Cat. No.: VC10126841
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
| Standard InChI | InChI=1S/C21H21N3O4/c1-14(21(26)22-16-11-17(27-2)13-18(12-16)28-3)24-20(25)10-9-19(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) |
| Standard InChI Key | LACGLVDSTNHDHA-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Introduction
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a dimethoxyphenyl group attached to a pyridazinone moiety, which suggests it may possess significant pharmacological properties due to the presence of methoxy groups and a pyridazinone ring.
Synthesis
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification after synthesis.
Biological Activities and Potential Applications
Pyridazinone derivatives are recognized for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a pyridazine core in N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide suggests potential therapeutic applications, particularly in modulating receptor activities or enzyme functions.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | C21H21N3O4 | 379.4 g/mol | Potential receptor-mediated actions |
| N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | C22H23N3O4 | 393.4 g/mol | Potential therapeutic applications, including anti-inflammatory effects |
| 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide | C22H23N3O4 | 393.443 g/mol | Exhibits significant anti-inflammatory properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume